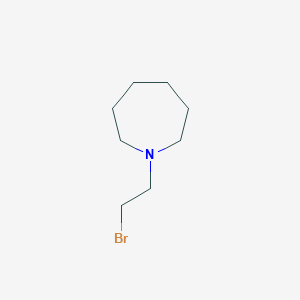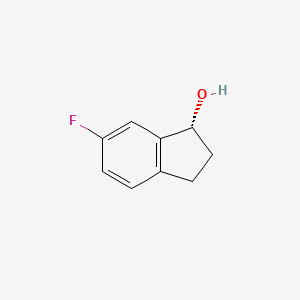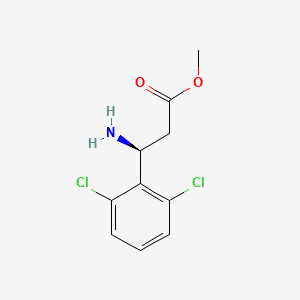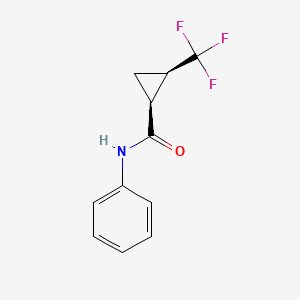![molecular formula C8H13NO B13548310 3-(Azetidin-3-yl)bicyclo[1.1.1]pentan-1-ol](/img/structure/B13548310.png)
3-(Azetidin-3-yl)bicyclo[1.1.1]pentan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Azetidin-3-yl)bicyclo[1.1.1]pentan-1-ol is a compound that features a unique bicyclo[1.1.1]pentane core structure. This structure is known for its rigidity and three-dimensionality, making it an attractive scaffold in medicinal chemistry and materials science. The compound also contains an azetidine ring, which is a four-membered nitrogen-containing ring, and a hydroxyl group, which contributes to its reactivity and potential for further functionalization.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Azetidin-3-yl)bicyclo[111]pentan-1-ol typically involves the construction of the bicyclo[11One common method for constructing the bicyclo[1.1.1]pentane core is through carbene insertion into the central bond of bicyclo[1.1.0]butanes . Another approach involves radical or nucleophilic addition across the central bond of [1.1.1]propellanes .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scalable versions of the synthetic routes mentioned above. The choice of method would depend on factors such as yield, cost, and the availability of starting materials.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Azetidin-3-yl)bicyclo[1.1.1]pentan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The azetidine ring can be reduced to form different nitrogen-containing compounds.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and alkyl halides or sulfonates for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution reactions could introduce a wide variety of functional groups.
Wissenschaftliche Forschungsanwendungen
3-(Azetidin-3-yl)bicyclo[1.1.1]pentan-1-ol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used to study the reactivity of the bicyclo[1.1.1]pentane core.
Biology: The compound can be used in the development of bioisosteres, which are molecules that mimic the biological properties of other compounds.
Wirkmechanismus
The mechanism of action of 3-(Azetidin-3-yl)bicyclo[1.1.1]pentan-1-ol depends on its specific application. In medicinal chemistry, it may act as a bioisostere, mimicking the biological activity of other compounds by interacting with similar molecular targets and pathways. The bicyclo[1.1.1]pentane core adds three-dimensionality and rigidity to the molecule, which can enhance its binding affinity and selectivity for certain targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[1.1.1]pentane derivatives: These compounds share the same core structure but may have different substituents at the bridgehead positions.
Cubanes: Another class of rigid, three-dimensional molecules that can serve as bioisosteres.
Higher bicycloalkanes: These compounds have similar structural features but with additional carbon atoms in the ring system.
Uniqueness
3-(Azetidin-3-yl)bicyclo[1.1.1]pentan-1-ol is unique due to the presence of both the azetidine ring and the hydroxyl group, which provide additional sites for chemical modification and enhance its potential as a versatile building block in synthetic chemistry and drug development .
Eigenschaften
Molekularformel |
C8H13NO |
|---|---|
Molekulargewicht |
139.19 g/mol |
IUPAC-Name |
3-(azetidin-3-yl)bicyclo[1.1.1]pentan-1-ol |
InChI |
InChI=1S/C8H13NO/c10-8-3-7(4-8,5-8)6-1-9-2-6/h6,9-10H,1-5H2 |
InChI-Schlüssel |
MEGXDVZYFKXXOM-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CN1)C23CC(C2)(C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-butyl 6-hydroxy-3-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B13548230.png)


![4-[4-(Trifluoromethyl)phenyl]-1,2,3,4-tetrahydroquinoxalin-2-one](/img/structure/B13548253.png)

![2-Oxa-3-azabicyclo[2.2.1]hept-5-ene;hydrochloride](/img/structure/B13548266.png)


![1-[2-(2-Methyl-1,3-thiazol-4-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B13548302.png)

![1-methyl-6-oxo-N-[3-phenyl-2-(piperidin-2-yl)propyl]-1,4,5,6-tetrahydropyridazine-3-carboxamide hydrochloride](/img/structure/B13548335.png)
